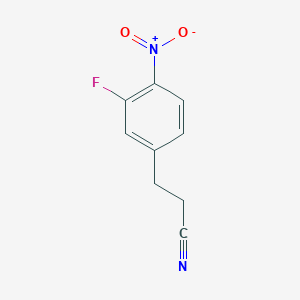

3-(3-Fluoro-4-nitrophenyl)propanenitrile

Description

Significance of the Nitrile Functional Group in Modern Organic Synthesis

The nitrile or cyano group (-C≡N) is a cornerstone of modern organic synthesis, valued for its remarkable versatility. numberanalytics.com It serves as a precursor to a wide array of other functional groups, including carboxylic acids, amides, amines, and aldehydes. numberanalytics.com This transformative capacity makes nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and various materials. numberanalytics.comteachy.ai

The carbon-nitrogen triple bond in the nitrile group creates a reactive site that can participate in diverse chemical reactions. ebsco.com Its linear geometry and the electrophilic nature of the carbon atom make it susceptible to nucleophilic attack. fiveable.me The nitrile group's ability to engage in reactions such as hydrolysis, reduction, and cycloadditions allows for the construction of complex carbo- and heterocyclic structures. nih.gov

Key Transformations of the Nitrile Group:

| Starting Material | Reagents | Product | Functional Group Transformation |

| R-C≡N | H₃O⁺, heat | R-COOH | Nitrile to Carboxylic Acid |

| R-C≡N | LiAlH₄, then H₂O | R-CH₂NH₂ | Nitrile to Primary Amine |

| R-C≡N | Grignard Reagent (R'MgX), then H₃O⁺ | R-C(O)-R' | Nitrile to Ketone |

| R-C≡N | DIBAL-H, then H₂O | R-CHO | Nitrile to Aldehyde |

Role of Fluorinated Aromatic Systems in Contemporary Synthetic Chemistry

The introduction of fluorine atoms into aromatic rings profoundly alters the physical, chemical, and biological properties of the parent molecule. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity imparts unique characteristics, making fluorinated aromatic compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicinal chemistry, the presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. numberanalytics.com

The synthesis of fluorinated aromatics has evolved significantly, with the development of various techniques, including electrophilic and nucleophilic fluorination, as well as transition metal-catalyzed methods. numberanalytics.com These advancements have enabled the precise installation of fluorine atoms into complex aromatic systems. mdpi.com Fluoroarenes are important structural motifs in a wide range of biologically active compounds, including anticancer, antibacterial, and antidepressant agents. rsc.org

Importance of Nitroaromatic Moieties as Synthetic Handles

Nitroaromatic compounds are pivotal intermediates in organic synthesis, serving as precursors to a vast array of other functional groups. researchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.com This electronic perturbation makes the aromatic ring susceptible to nucleophilic aromatic substitution and modifies the reactivity of other substituents. nih.gov

The nitro group itself can be readily transformed into other functionalities, most notably amines, which are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and polymers. researchgate.netnih.gov The versatility of the nitro group makes it an invaluable "synthetic handle" that can be strategically introduced and later modified to achieve the desired molecular complexity.

Common Transformations of the Nitro Group:

| Starting Material | Reagents | Product | Functional Group Transformation |

| Ar-NO₂ | H₂, Pd/C or Sn, HCl | Ar-NH₂ | Nitro to Amine |

| Ar-NO₂ | Na₂S₂O₄ | Ar-NHOH | Nitro to Hydroxylamine (B1172632) |

| Ar-NO₂ | Zn, NH₄Cl | Ar-NHOH | Nitro to Hydroxylamine |

Contextualizing Propanenitrile Derivatives within Synthetic Strategies

Propanenitrile derivatives are a class of organic compounds that feature a three-carbon chain with a terminal nitrile group. These compounds are valuable building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai The presence of the nitrile group allows for a variety of chemical transformations, as discussed previously.

Research Landscape for Multi-Functionalized Organic Compounds

The synthesis and study of multi-functionalized organic compounds, those bearing several distinct reactive groups, is a vibrant and rapidly evolving area of chemical research. These molecules are of great interest due to their potential to exhibit unique chemical and biological properties arising from the interplay of their different functional groups. researchgate.net The deliberate design and synthesis of such compounds are central to the development of new materials, catalysts, and therapeutic agents. unito.itdeliuslab.com

Research in this area often focuses on developing synthetic methodologies that allow for the selective manipulation of one functional group in the presence of others. acs.org This requires a deep understanding of the relative reactivity of the different moieties within the molecule. The ultimate goal is to create complex, highly functionalized molecules with tailored properties for specific applications in fields ranging from materials science to chemical biology. mdpi.com

An in-depth analysis of the synthetic methodologies for producing 3-(3-Fluoro-4-nitrophenyl)propanenitrile and its analogues reveals a variety of chemical strategies. These approaches focus on the construction of the core propanenitrile structure and the specific functionalization of the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXXAMVHDXPHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Heterocyclic Scaffolds

The molecular architecture of 3-(3-Fluoro-4-nitrophenyl)propanenitrile is well-suited for the construction of heterocyclic ring systems, which are core components of many pharmaceuticals and biologically active compounds. The nitrile and nitro functionalities can be chemically manipulated through cyclization and condensation reactions to form various five- and six-membered heterocycles.

The propanenitrile side chain is a key feature for building pyrazole (B372694) and isoxazole (B147169) rings. These five-membered aromatic heterocycles are commonly synthesized from 1,3-dicarbonyl compounds or their equivalents.

Pyrazoles: A primary route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.commdpi.com The this compound can be envisioned as a precursor to the necessary dicarbonyl intermediate. For instance, reaction with an ester under basic conditions (e.g., a Claisen condensation) could form a β-ketonitrile, which can then be reacted with hydrazine or its derivatives to yield a substituted aminopyrazole. nih.gov Classic methods for pyrazole synthesis have consistently relied on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines as the nucleophilic component. dergipark.org.tr

Isoxazoles: The synthesis of isoxazoles often involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. ipindexing.comnih.gov Similar to the pyrazole pathway, the propanenitrile moiety can be converted into a 1,3-dicarbonyl precursor. Subsequent condensation with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) would lead to the formation of the isoxazole ring. ipindexing.comresearchgate.net Isoxazoles are recognized as an important class of heterocycles widely used in pharmaceutical development. nih.gov

| Target Heterocycle | Key Intermediate from Precursor | Typical Reagents for Cyclization | General Reaction Type |

|---|---|---|---|

| Pyrazole | β-Ketonitrile or 1,3-Dicarbonyl | Hydrazine (H₂NNH₂) or derivatives | Condensation/Cyclization |

| Isoxazole | 1,3-Dicarbonyl Compound | Hydroxylamine (NH₂OH) | Condensation/Cyclization |

The aromatic portion of this compound is instrumental in constructing fused heterocyclic systems like quinazolines, while the entire structure can be utilized to build saturated rings such as pyrrolidines.

Quinazolines: Quinazoline (B50416) and its oxidized form, quinazolinone, are significant scaffolds in medicinal chemistry. nih.govnih.gov A common synthetic strategy is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide. nih.govekb.eg The critical step in utilizing this compound for this purpose is the reduction of the aromatic nitro group to an amine. This transformation yields a 3-(4-amino-3-fluorophenyl)propanenitrile. The resulting aniline (B41778) moiety is a key precursor that can undergo cyclization with various reagents. For example, the nitrile group could be hydrolyzed to an amide and then cyclized, or the aniline derivative could react with other building blocks like isatoic anhydride (B1165640) to form the quinazoline core. openmedicinalchemistryjournal.comresearchgate.net

Pyrrolidines: The pyrrolidine (B122466) ring is a ubiquitous feature in natural alkaloids and synthetic drugs. mdpi.comwikipedia.org Its synthesis can be achieved through various methods, including intramolecular cyclization and 1,3-dipolar cycloadditions. organic-chemistry.orgnih.gov The this compound molecule can serve as a substrate for these transformations. For example, reduction of both the nitro and nitrile groups would generate a diamine, which could potentially undergo intramolecular cyclization to form a pyrrolidine ring, although this would require specific conditions to control regioselectivity. Alternatively, the activated phenyl ring could participate in reactions where the propanenitrile chain acts as a tether for a subsequent ring-closing step. nih.gov

Building Block for Nitrogen-Containing Compounds

The nitrile and nitro groups are readily converted into other nitrogen-containing functionalities, such as amides and amines, which are fundamental components of countless organic molecules.

The selective transformation of the nitrile and nitro groups is a cornerstone of this compound's utility.

Nitrile Group Conversion: The nitrile (–C≡N) group can be partially hydrolyzed under controlled acidic or basic conditions to yield a primary amide (–CONH₂). More vigorous hydrolysis leads to the corresponding carboxylic acid. Alternatively, the nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a metal catalyst).

Nitro Group Conversion: The aromatic nitro (–NO₂) group is a versatile precursor to an amino (–NH₂) group. This reduction is a fundamental transformation in aromatic chemistry and can be achieved with high efficiency using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or metal-acid systems (e.g., Fe/HCl, SnCl₂). The resulting aniline is a key intermediate for numerous subsequent reactions.

| Functional Group | Transformation | Resulting Group | Typical Reagents |

|---|---|---|---|

| Nitrile (-CN) | Partial Hydrolysis | Amide (-CONH₂) | H₂O, H⁺ or OH⁻ (controlled) |

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst |

| Nitro (-NO₂) | Reduction | Primary Amine (-NH₂) | H₂/Pd-C, Fe/HCl, SnCl₂ |

β-Amino acids are important structural motifs in peptidomimetics and natural products. illinois.edu The structure of this compound serves as a template for synthesizing derivatives of β-amino acids. Hydrolysis of the nitrile group to a carboxylic acid yields 3-(3-Fluoro-4-nitrophenyl)propanoic acid. Subsequent reduction of the nitro group provides 3-(4-amino-3-fluorophenyl)propanoic acid. While not a traditional β-amino acid (where the amino group is on the aliphatic chain), this product is a valuable analog used in constructing more complex molecules, including cyclic peptides. unimelb.edu.au General strategies for accessing β-amino acids often involve methods like conjugate addition of amines or homologation of α-amino acids, highlighting the diverse approaches to this class of compounds. illinois.eduresearchgate.net

Integration into Multi-Step Synthesis Schemes

The true value of this compound as a synthetic intermediate is realized in multi-step synthesis, where its distinct functional groups can be addressed sequentially to build molecular complexity. flinders.edu.au This approach allows chemists to strategically modify one part of the molecule while leaving other parts intact for later reactions. youtube.com

A hypothetical multi-step sequence could begin with the selective reduction of the nitro group to an amine. This newly formed aniline can then undergo a range of reactions characteristic of aromatic amines, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN). Concurrently or subsequently, the nitrile group can be transformed into an amide, acid, or amine. This orthogonal reactivity enables the construction of complex target structures in a controlled and predictable manner. The ability to link individual reactions into a continuous sequence is a modern paradigm in molecular assembly, enhancing efficiency and control over the final product. syrris.jp This strategic, step-wise modification makes this compound a highly adaptable platform for accessing a wide range of complex chemical entities.

Derivatization Strategies for Expanding Molecular Complexity

The inherent reactivity of the functional groups within this compound allows for a range of derivatization strategies. These transformations are key to expanding the molecular complexity and generating a library of compounds with diverse functionalities. The primary sites for derivatization are the nitrile and nitro groups, as well as the aromatic ring itself.

The nitrile group (–CN) is a versatile functional group that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to an amide. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords a primary amine. This amine can then serve as a nucleophile in a wide array of subsequent reactions, including acylation, alkylation, and the formation of heterocyclic rings.

The nitro group (–NO2) is another key site for derivatization. Its reduction to an amino group (–NH2) is a common and highly useful transformation in organic synthesis. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl2) or iron in acidic media. The resulting aniline derivative is a valuable intermediate for the synthesis of a wide range of compounds, including substituted anilines, amides, and various heterocyclic systems through condensation and cyclization reactions.

The fluoro-substituted nitrophenyl ring itself can undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of the fluorine atom or other leaving groups that might be present on the ring, providing a pathway to introduce a variety of substituents at specific positions.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Nitrile (-CN) | Hydrolysis (full) | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Hydrolysis (partial) | Controlled acid/base | Amide (-CONH2) |

| Nitrile (-CN) | Reduction | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) |

| Nitro (-NO2) | Reduction | H2/Pd/C, SnCl2/HCl, or Fe/HCl | Primary Amine (-NH2) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO-, R2NH) | Substituted Phenyl Ring |

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis.

For instance, the amino group could be a target for late-stage acylation, sulfonylation, or arylation to introduce a variety of substituents. The nitrile group could be a precursor for late-stage introduction of a tetrazole ring, a common bioisostere for carboxylic acids in drug discovery. The fluorine atom on the aromatic ring could also be a site for LSF, although C-F bond activation is generally more challenging.

The strategic placement of the fluoro and nitro groups on the phenyl ring provides a platform for creating diverse molecular structures. The ability to selectively transform the nitrile and nitro groups, coupled with the potential for aromatic substitution, makes this compound a valuable intermediate for the construction of complex and functionally diverse molecules. Further research into the specific applications of this compound is likely to reveal its full potential in synthetic organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 3-(3-Fluoro-4-nitrophenyl)propanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, provides a complete structural picture.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show a complex splitting pattern due to the fluorine and nitro substituents. The proton ortho to the nitro group and meta to the fluorine is expected to appear at the lowest field, influenced by the strong electron-withdrawing nature of the nitro group. The other two aromatic protons would resonate at higher fields, with their multiplicities dictated by proton-proton and proton-fluorine coupling constants. The aliphatic portion of the molecule, the propanenitrile chain, would present two triplet signals, corresponding to the two methylene (B1212753) groups, with their chemical shifts and coupling constants providing information about their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Predicted | Predicted | Predicted | Aromatic CH |

| Predicted | Predicted | Predicted | Aromatic CH |

| Predicted | Predicted | Predicted | Aromatic CH |

| Predicted | t | Predicted | -CH₂-CN |

| Predicted | t | Predicted | Ar-CH₂- |

Note: Actual experimental data is not publicly available and the above table represents predicted values.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbon of the nitrile group (-CN) would appear in the characteristic region for nitriles. The aromatic carbons would show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, which also introduces carbon-fluorine coupling. The two aliphatic carbons would be found at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Predicted | Aromatic C-NO₂ |

| Predicted | Aromatic C-F |

| Predicted | Aromatic CH |

| Predicted | Aromatic CH |

| Predicted | Aromatic CH |

| Predicted | Aromatic C-CH₂ |

| Predicted | -CN |

| Predicted | -CH₂-CN |

| Predicted | Ar-CH₂- |

Note: Actual experimental data is not publicly available and the above table represents predicted values.

Fluorine-19 (¹⁹F) NMR for Fluorinated Systems

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment created by the adjacent nitro and alkyl substituents. Furthermore, the multiplicity of the signal would provide valuable information on the coupling of the fluorine atom with neighboring aromatic protons.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the propanenitrile chain and the arrangement of protons on the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could be used to establish through-space proximity between protons, further solidifying the three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₇FN₂O₂. The experimentally determined monoisotopic mass should be in close agreement with the calculated value.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to include characteristic losses, such as the loss of the nitro group (NO₂) and the cyano group (CN). A significant fragment would likely correspond to the fluoronitrobenzyl cation, formed by cleavage of the bond between the aromatic ring and the propanenitrile side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the nitrile, nitro, and fluoroaromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Predicted ~2250 | C≡N (Nitrile) stretch |

| Predicted ~1530 and ~1350 | Asymmetric and symmetric N-O (Nitro) stretches |

| Predicted ~1600-1450 | C=C Aromatic ring stretches |

| Predicted ~1250 | C-F (Fluoroaromatic) stretch |

| Predicted ~3100-3000 | C-H Aromatic stretch |

| Predicted ~2950-2850 | C-H Aliphatic stretch |

Note: Actual experimental data is not publicly available and the above table represents predicted values.

The presence of a sharp, medium-intensity band around 2250 cm⁻¹ would confirm the nitrile functional group. Strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C-F stretching vibration of the fluoroaromatic system would be expected to appear in the fingerprint region, typically around 1250 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This methodology provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into intermolecular interactions that govern the crystal packing. Although a specific crystal structure for this compound has not been publicly reported, an analysis of crystallographic data from structurally related compounds allows for a detailed projection of its likely solid-state characteristics.

Detailed Research Findings

Studies on similar nitrophenyl derivatives often reveal the prominent role of the nitro group in directing crystal architecture through hydrogen bonding and π–π stacking interactions. For instance, in the crystal structure of (4-Nitrophenyl)methanol, molecules are linked into chains via O—H⋯O hydrogen bonds involving the nitro group, and these chains are further organized by C—H⋯O interactions and π–π stacking of the benzene (B151609) rings. nih.gov Similarly, in 4-(4-Nitrophenyl)morpholine, aromatic π–π stacking interactions are a key stabilizing feature. nih.gov

Based on analogous structures, the crystal packing of this compound is anticipated to be dense, with molecules likely forming centrosymmetric dimers or more extended networks through a combination of hydrogen bonding and stacking interactions. The nitrile group, with its lone pair of electrons, can also act as a hydrogen bond acceptor.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules with similar functional groups.

| Crystal Data | |

| Empirical formula | C₉H₇FN₂O₂ |

| Formula weight | 194.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 12.0 Å |

| c | 9.0 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 880 ų |

| Z | 4 |

| Density (calculated) | 1.465 Mg/m³ |

| Absorption coefficient | 0.120 mm⁻¹ |

| F(000) | 400 |

Table of Plausible Intermolecular Interactions

This table outlines the types of intermolecular interactions that would likely be observed in the crystal structure of this compound, along with their expected geometric parameters.

| Interaction Type | Donor-Acceptor (D-H···A) | Distance (Å) | Angle (°) |

| C-H···O Hydrogen Bond | C(aromatic)-H···O(nitro) | 2.2 - 2.6 | 140 - 170 |

| C-H···N Hydrogen Bond | C(aliphatic)-H···N(nitrile) | 2.4 - 2.8 | 130 - 160 |

| C-H···F Hydrogen Bond | C(aromatic)-H···F | 2.3 - 2.7 | 120 - 150 |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.5 - 3.8 | - |

This predictive analysis, grounded in the crystallographic principles observed in analogous structures, provides a robust framework for understanding the solid-state behavior of this compound. Experimental determination of its crystal structure would be necessary to confirm these hypotheses and provide a definitive picture of its molecular and supramolecular architecture.

Future Research Directions and Emerging Paradigms in the Chemistry of 3 3 Fluoro 4 Nitrophenyl Propanenitrile

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely pivot towards greener and more efficient methods for producing 3-(3-fluoro-4-nitrophenyl)propanenitrile and its derivatives. Traditional multi-step syntheses often involve harsh conditions and generate significant waste. mdpi.com Emerging paradigms will focus on sustainability and atom economy.

Biocatalysis : The use of enzymes, such as engineered aldoxime dehydratases, presents a promising green alternative for the synthesis of aromatic nitriles. nih.gov Research could focus on developing specific enzymes for the conversion of a suitable precursor, like 3-(3-fluoro-4-nitrophenyl)propanal oxime, into the target nitrile under mild, aqueous conditions. This approach would reduce the reliance on toxic reagents and energy-intensive processes. nih.govnih.gov

Electrosynthesis : Electrocatalytic methods offer another sustainable route, potentially using simple nickel catalysts to convert primary alcohols into nitriles in the presence of ammonia (B1221849) under benign conditions. rsc.org This strategy avoids harsh oxidizing agents and can be powered by renewable energy sources.

Ionic Liquid Catalysis : Ionic liquids can serve as both catalyst and solvent, enabling domino-type reactions. acs.org A future methodology could involve a one-pot synthesis from a biomass-derived aldehyde precursor, catalyzed by a simple ionic liquid, aligning with green chemistry principles by avoiding metal- and cyano-containing reagents. acs.org

A comparative overview of potential sustainable synthetic routes is presented below.

| Methodology | Potential Precursor | Key Advantages | Research Focus |

| Biocatalysis | 3-(3-fluoro-4-nitrophenyl)propanal oxime | Mild conditions, high selectivity, reduced waste. nih.govnih.gov | Enzyme engineering, process optimization. |

| Electrosynthesis | 3-(3-fluoro-4-nitrophenyl)propan-1-ol | Avoids harsh oxidants, uses electricity as a "reagent". rsc.org | Catalyst development, improving Faradaic efficiency. |

| Ionic Liquid Catalysis | 3-(3-fluoro-4-nitrophenyl)propanal | Metal-free, potential for recyclability. acs.org | Screening ionic liquids, optimizing reaction conditions. |

Exploration of Unprecedented Reactivity Profiles

The combination of the fluoro, nitro, and nitrile functionalities in this compound suggests a rich and underexplored reactivity profile.

Denitrative Coupling : The nitro group, traditionally seen as a precursor to amines, can also act as a leaving group in cross-coupling reactions. acs.org Future work could explore palladium-catalyzed denitrative Sonogashira or C-N coupling reactions, allowing the direct functionalization of the C4 position of the aromatic ring. acs.org

Nitrile Group Transformations : The nitrile group is a versatile synthetic handle that can be transformed into amines, amides, ketones, and carboxylic acids. numberanalytics.combohrium.com Research into selective transformations in the presence of the reducible nitro group is a key challenge. Developing catalytic systems that can, for example, selectively hydrolyze the nitrile without affecting the nitro group would be highly valuable. bohrium.comrug.nl

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom, activated by the ortho-nitro group, is a prime site for SNAr reactions. Future studies could investigate reactions with a wide array of nucleophiles to generate diverse libraries of compounds, where the propanenitrile moiety serves as a stable pharmacophore.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and derivatization of this compound, integration with modern automation and flow chemistry is essential. bohrium.com

Flow chemistry offers enhanced safety, particularly for potentially hazardous reactions like nitration, and precise control over reaction parameters, leading to improved yields and selectivity. atomfair.com Automated synthesis platforms, controlled by computer algorithms, can enable the rapid, on-demand production of derivatives. innovationnewsnetwork.comnus.edu.sg A future automated system could perform a multi-step synthesis, purification, and analysis of a library of compounds derived from the parent molecule, significantly speeding up drug discovery and materials science research. bohrium.comresearchgate.net This approach allows for efficient lead optimization by systematically modifying the core structure. innovationnewsnetwork.com

Design and Synthesis of Advanced Catalytic Systems

The transformations of this compound, particularly the selective reduction of the nitro group and the hydrogenation of the nitrile, call for the development of advanced catalytic systems.

Selective Nitro Group Reduction : The reduction of the nitro group to an amine is a fundamental transformation. jsynthchem.com While standard catalysts like Pd/C are effective, they can sometimes lead to dehalogenation or reduction of other functional groups. commonorganicchemistry.com Future research should focus on designing catalysts, such as iron-based systems or functionalized carbon nanotubes, that exhibit high chemoselectivity for the nitro group, leaving the fluorine atom and nitrile group intact. rsc.orgresearchgate.net

Nitrile Hydrogenation : The reduction of the nitrile to a primary amine is another key reaction. nih.gov Developing catalysts, such as metal pincer complexes, that can perform this transformation under mild conditions without affecting the aromatic nitro group is a significant challenge and an important research direction. rug.nlrug.nl

The table below outlines potential catalysts for selective transformations.

| Transformation | Catalyst Class | Potential Advantages |

| Selective Nitro Reduction | Iron(III)-based complexes researchgate.net | Low cost, low toxicity, high chemoselectivity. |

| Functionalized Carbon Nanotubes (P-CNTs) rsc.org | High efficiency, good adaptability to various functional groups. | |

| Nitrile Hydrogenation | Ruthenium Pincer Complexes rug.nl | High activity under mild conditions, potential for selectivity. |

| Denitrative Coupling | Palladium/BrettPhos Systems acs.org | Broad applicability for C-C, C-N, and C-O bond formation. |

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by predicting reaction outcomes and optimizing conditions. synthiaonline.combohrium.com For a molecule like this compound, ML models can be trained on datasets of similar reactions to predict the regioselectivity of further aromatic substitutions or the yield of a catalytic reduction. rsc.orgresearchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain deeper mechanistic insights and enable precise process control, especially in flow chemistry, advanced in situ spectroscopic techniques are crucial. numberanalytics.com

FTIR and Raman Spectroscopy : Techniques like Attenuated Total Reflection (ATR)-FTIR and Raman spectroscopy can be integrated directly into flow reactors to monitor the real-time concentration of reactants, intermediates, and products. rsc.orgacs.org This allows for rapid optimization and a deeper understanding of reaction kinetics.

Time-Resolved Spectroscopy : For studying the dynamics of catalytic reactions, time-resolved techniques provide insights into the behavior of catalysts and the formation of transient species on ultrafast timescales. numberanalytics.comnumberanalytics.com

Hyphenated Techniques : Combining separation methods with spectroscopy (e.g., chromatography-IR) can help identify reaction intermediates in complex mixtures, providing a more complete picture of the reaction mechanism. numberanalytics.com

These monitoring tools are essential for optimizing continuous processes and ensuring consistent product quality. mdpi.com

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) : DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the most likely sites for electrophilic or nucleophilic attack. This can explain, for example, why the fluorine atom is highly activated towards SNAr. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can correlate calculated molecular descriptors (like the energy of the lowest unoccupied molecular orbital, ELUMO) with experimental reactivity or biological activity. nih.govresearchgate.net For nitroaromatic compounds, such models can help predict properties like thermal stability or toxicity based on their molecular structure, guiding the design of safer and more effective derivatives. mdpi.comnih.gov

By combining theoretical predictions with experimental results, researchers can develop a comprehensive understanding of the molecule's behavior and rationally design new reactions and materials.

Q & A

Q. What synthetic routes are recommended for preparing 3-(3-Fluoro-4-nitrophenyl)propanenitrile?

A feasible approach involves nitration and fluorination of a phenylpropanenitrile precursor. For example:

- Step 1 : Nitration of 3-fluorophenylpropanenitrile using a nitric acid-sulfuric acid mixture under controlled conditions (0–5°C) to introduce the nitro group at the para position .

- Step 2 : Purification via column chromatography to isolate the 3-fluoro-4-nitro derivative.

- Alternative route : React 3-fluoro-4-nitrophenol with acrylonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C, leveraging nucleophilic aromatic substitution .

Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-nitration.

- Optimize solvent polarity to enhance yield (e.g., aprotic solvents like DMF improve substitution efficiency) .

Q. How can this compound be characterized spectroscopically?

Use a combination of techniques:

- ¹H/¹³C NMR :

-

Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to fluorine coupling.

-

Nitrile carbon resonance at ~120 ppm in ¹³C NMR .

- IR Spectroscopy :

-

Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

-

Nitro group vibrations at ~1520 and ~1350 cm⁻¹ .

- MS (ESI+) : Molecular ion peak at m/z 208.06 (calculated for C₉H₆FNO₂⁺).

Validation : Compare data with structurally similar compounds (e.g., 1-(3-fluoro-4-nitrophenyl)ethanone ).

Q. What stability considerations are critical for handling this compound?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber glass .

- Light Sensitivity : Nitro groups promote photodegradation; use inert atmospheres (N₂/Ar) for long-term storage .

- Hydrolytic Stability : Susceptible to nitrile hydrolysis in acidic/basic conditions. Monitor pH during experiments .

Advanced Research Questions

Q. How do the fluorine and nitro substituents influence electronic properties and reactivity?

- Electronic Effects :

- Fluorine inductively withdraws electrons, activating the ring for electrophilic substitution at the nitro-bearing position .

- Nitro groups enhance electrophilicity, making the compound a candidate for nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Reactivity Comparison :

| Substituent | Reactivity (vs. H) | By-Product Risk |

|---|---|---|

| -NO₂ | High | Nitroso intermediates |

| -F | Moderate | Dehalogenation under basic conditions |

Computational Insight : DFT calculations predict a LUMO energy of -2.1 eV, indicating strong electrophilic character .

Q. What computational methods predict biological target interactions?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 (CYP3A4). The nitro group forms hydrogen bonds with active-site residues (e.g., Thr309) .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å suggest stable complexes .

Q. How can Design of Experiments (DoE) optimize synthesis yield?

- Variables : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Response Surface Methodology (RSM) :

- Central Composite Design (CCD) identifies optimal conditions (e.g., 85°C, DMF, 10 mol% K₂CO₃ → 78% yield) .

- Contradiction Resolution : Conflicting reports on solvent efficacy (DMF vs. acetonitrile) can be resolved via ANOVA (p < 0.05 validates DMF superiority) .

Q. What toxicity mechanisms are associated with this compound?

- In Vitro Toxicity :

Q. How can analytical techniques resolve purity discrepancies?

- HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to separate impurities (retention time ~8.2 min for target compound) .

- GC-MS : Detect volatile by-products (e.g., 3-fluoro-4-nitrobenzoic acid) with m/z 185 .

Q. How to address contradictions in enzyme inhibition data?

- Assay Variability :

- IC₅₀ values for acetylcholinesterase inhibition range from 12–50 µM due to buffer pH differences (optimal activity at pH 7.4) .

- Standardization : Pre-incubate enzymes with substrate for 10 min to ensure steady-state kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.